

# Orteronel in Prostate Cancer: A Comparative Meta-Analysis of Clinical Trial Data

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## Compound of Interest

Compound Name: Orteronel

Cat. No.: B1684507

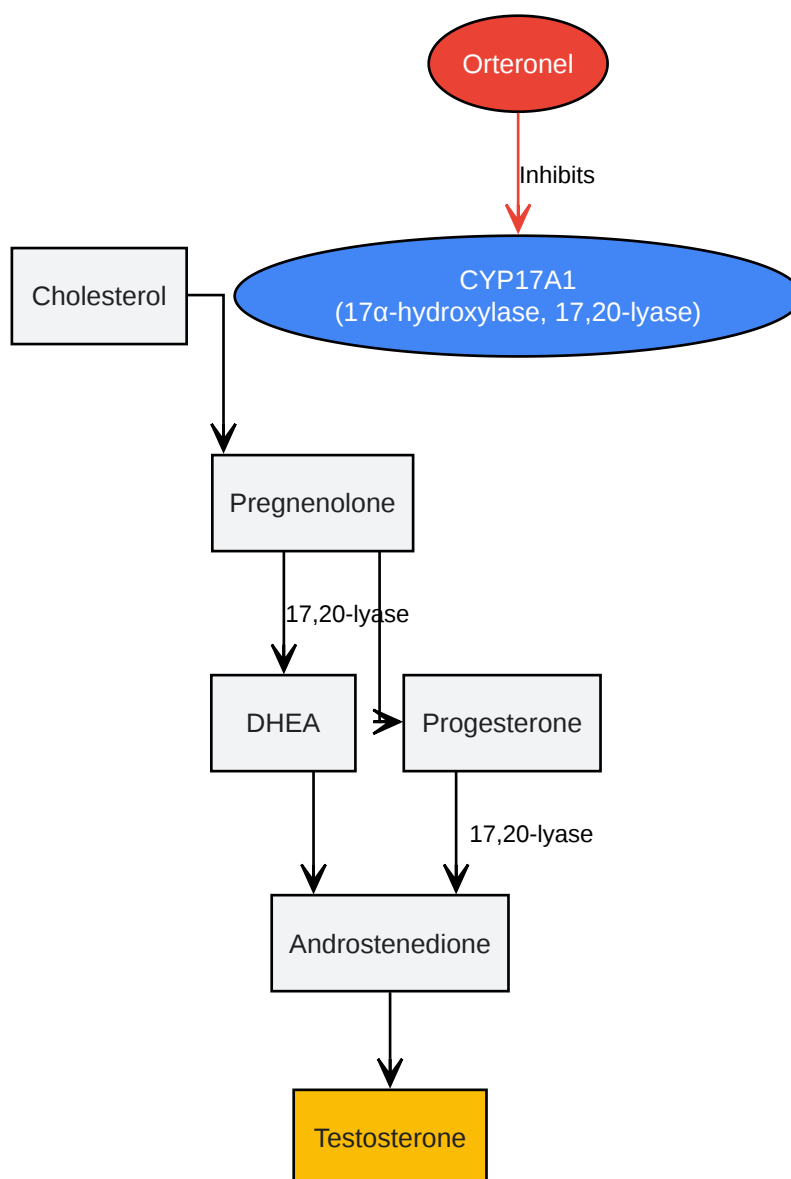
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**Orteronel** (TAK-700) is an investigational, non-steroidal, oral inhibitor of androgen synthesis that was developed for the treatment of prostate cancer. It selectively inhibits the 17,20-lyase activity of the enzyme CYP17A1, a critical step in the production of androgens in the testes, adrenal glands, and prostate cancer cells.[1][2] While initial Phase II studies showed promise in androgen suppression and prostate-specific antigen (PSA) responses, subsequent Phase III trials ultimately led to the termination of its development for prostate cancer.[1][3][4] This guide provides a meta-analysis of the available clinical trial data for **Orteronel**, comparing its performance with control arms and providing context with other available therapies.

## Mechanism of Action: Selective Androgen Synthesis Inhibition

**Orteronel**'s mechanism centers on the selective inhibition of CYP17A1, an enzyme with dual functions in steroidogenesis: 17 $\alpha$ -hydroxylase and 17,20-lyase activities. **Orteronel** demonstrates greater specificity for the 17,20-lyase activity.[1][5][6] This targeted inhibition is intended to decrease the production of androgen precursors, dehydroepiandrosterone (DHEA) and androstenedione, thereby reducing circulating levels of testosterone and slowing the growth of hormone-sensitive prostate cancer.[3] The higher specificity for 17,20-lyase was hypothesized to cause less disruption to glucocorticoid biosynthesis compared to other CYP17A1 inhibitors like abiraterone acetate, potentially reducing the need for concomitant corticosteroid administration.[1][7]



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Figure 1: Simplified signaling pathway of androgen synthesis and the inhibitory action of **Orteronel**.

## Summary of Key Phase III Clinical Trial Data

The clinical development of **Orteronel** included several key Phase III trials. Below is a summary of the primary endpoints and key secondary endpoints from these studies.

Trial	Patient Population	Treatment Arm	Control Arm	Primary Endpoint(s)	Result
ELM-PC 4[8] [9]	Chemotherapy-naïve metastatic castration-resistant prostate cancer (mCRPC)	Orteronel + Prednisone	Placebo + Prednisone	Radiographic Progression-Free Survival (rPFS) & Overall Survival (OS)	rPFS: Significant improvement (Median 11.0 vs 8.3 months; HR 0.7). OS: No significant improvement (Median 31.4 vs 29.5 months; HR 0.9).[9]
ELM-PC 5[1] [10]	mCRPC post-docetaxel	Orteronel + Prednisone	Placebo + Prednisone	Overall Survival (OS)	OS: Did not meet primary endpoint (Median 17.0 vs 15.2 months; HR 0.886).[1][10]
SWOG-S1216[11] [12][13]	Metastatic hormone-sensitive prostate cancer (mHSPC)	Orteronel + Androgen Deprivation Therapy (ADT)	Bicalutamide + ADT	Overall Survival (OS)	OS: No significant improvement (Median 81.1 vs 70.2 months; HR 0.86).[12][13]

Trial	Key Secondary Endpoint(s)	Result
ELM-PC 5[1][10]	Radiographic Progression-Free Survival (rPFS), PSA Response Rate, Time to PSA Progression	rPFS: Significant improvement (Median 8.3 vs 5.7 months; HR 0.760).PSA50 Rate: 25% vs 10%.Time to PSA Progression: Median 5.5 vs 2.9 months.[10]
SWOG-S1216[12][13]	Progression-Free Survival (PFS), PSA Response	PFS: Significant improvement (Median 47.6 vs 23.0 months; HR 0.58).PSA Response at 7 months: Significantly improved with Orteronel.[13][14]

## Meta-Analysis Findings

A literature-based meta-analysis of three randomized trials involving 2,716 patients concluded that while **Orteronel** improved progression-free survival, time to PSA progression, and PSA response compared to placebo, it did not significantly prolong overall survival.[15] A network meta-analysis comparing **Orteronel** with other novel androgen receptor-targeted agents like abiraterone and enzalutamide found that **Orteronel** was the least efficacious in terms of survival outcomes and was associated with a significant increase in adverse events.[16][17]

## Experimental Protocols

The following provides a generalized overview of the methodologies employed in the key Phase III clinical trials of **Orteronel**.

## Patient Population

Eligible patients typically had histologically confirmed prostate cancer with evidence of metastatic disease.[8][12] Specific trials targeted different disease states, including chemotherapy-naïve or post-docetaxel mCRPC and mHSPC.[8][10][11] Patients generally had an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 and were required to have castrate levels of testosterone.[12]

## Study Design

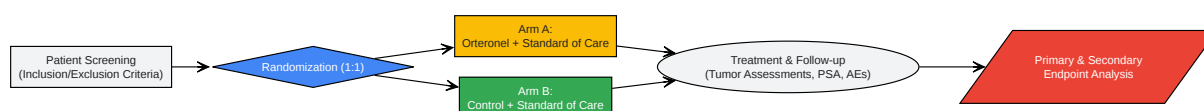
The pivotal trials were Phase III, multicenter, randomized, and often double-blind, placebo-controlled studies.[8][10] For instance, the ELM-PC 4 trial was a double-blind, placebo-controlled study, while the SWOG-S1216 trial was an open-label, randomized trial.[8][13]

## Treatment Regimens

- **Orteronel Arm:** Patients typically received **Orteronel** at a dose of 300 mg or 400 mg twice daily.[1][8][12] In the mCRPC trials, **Orteronel** was administered with prednisone (5 mg twice daily).[1][8] In the mHSPC trial, it was given in conjunction with standard ADT.[12][13]
- **Control Arm:** The control arm varied by trial and included placebo plus prednisone or an active comparator like bicalutamide plus ADT.[8][10][12]

## Endpoints and Assessments

- **Primary Endpoints:** The primary endpoint in the mCRPC trials was often overall survival, sometimes co-primary with radiographic progression-free survival.[8][9][10] For the mHSPC trial, the primary endpoint was overall survival.[12][13]
- **Secondary Endpoints:** These commonly included progression-free survival, time to PSA progression, PSA response rate (typically defined as a  $\geq 50\%$  decrease from baseline), safety, and quality of life.[1][13]
- **Assessments:** Tumor assessments were performed at baseline and at regular intervals using imaging (CT and/or bone scans). PSA levels were also monitored regularly. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).



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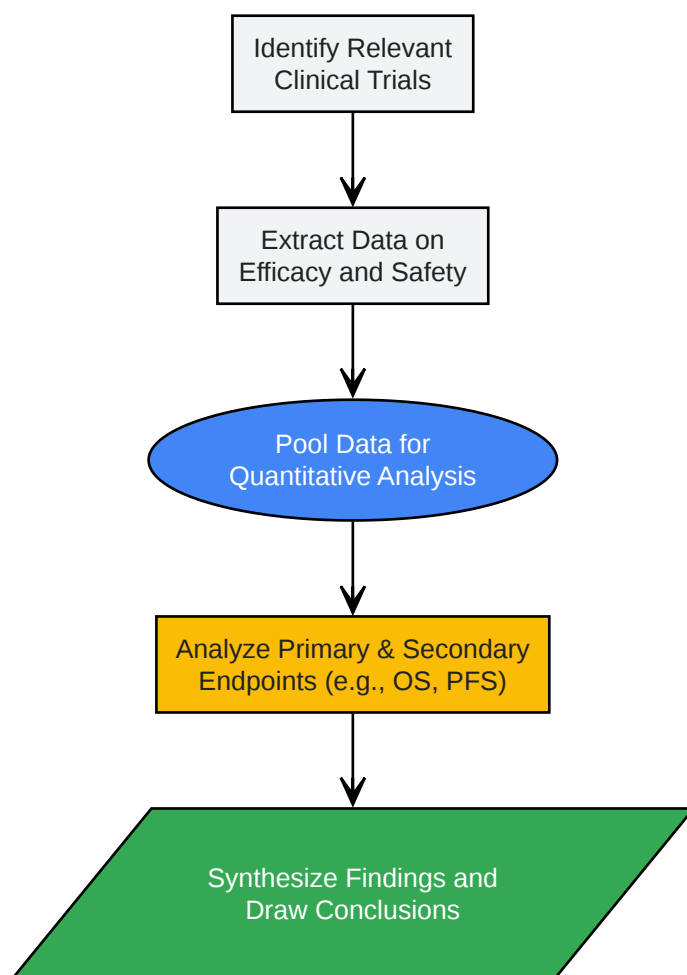
Figure 2: Generalized workflow of a randomized clinical trial for **Orteronel**.

## Adverse Events

Across the clinical trials, the most frequently reported adverse events (all grades) in patients receiving **Orteronel** included fatigue, nausea, vomiting, constipation, hypertension, dyspnea, and pneumonitis.<sup>[1]</sup> In the SWOG-S1216 trial, grade 3/4 adverse events were more common in the **Orteronel** arm (43%) compared to the bicalutamide arm (14%).<sup>[13][18]</sup>

## Conclusion

The clinical development of **Orteronel** was ultimately halted due to its failure to demonstrate a significant improvement in the primary endpoint of overall survival in key Phase III trials, despite showing activity in improving progression-free survival and PSA response rates.<sup>[4][19]</sup> Meta-analyses have further contextualized these findings, suggesting **Orteronel** is less effective than other novel androgen axis inhibitors.<sup>[16][17]</sup> The data from the **Orteronel** clinical trial program, however, provides valuable insights for the continued development of therapies for prostate cancer.



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Figure 3: Logical flow of the meta-analysis process for **Orteronel** clinical trial data.

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## References

- 1. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orteronel for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orteronel - Wikipedia [en.wikipedia.org]

- 4. [firstwordpharma.com](https://firstwordpharma.com) [[firstwordpharma.com](https://firstwordpharma.com)]
- 5. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]
- 6. [selleckchem.com](https://selleckchem.com) [[selleckchem.com](https://selleckchem.com)]
- 7. [urotoday.com](https://urotoday.com) [[urotoday.com](https://urotoday.com)]
- 8. Orteronel plus prednisone in patients with chemotherapy-naïve metastatic castration-resistant prostate cancer (ELM-PC 4): a double-blind, multicentre, phase 3, randomised, placebo-controlled trial - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. [ajmc.com](https://ajmc.com) [[ajmc.com](https://ajmc.com)]
- 10. Phase III, randomized, double-blind, multicenter trial comparing orteronel (TAK-700) plus prednisone with placebo plus prednisone in patients with metastatic castration-resistant prostate cancer that has progressed during or after docetaxel-based therapy: ELM-PC 5 - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. Orteronel for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 12. [onclive.com](https://onclive.com) [[onclive.com](https://onclive.com)]
- 13. [ascopubs.org](https://ascopubs.org) [[ascopubs.org](https://ascopubs.org)]
- 14. SWOG-1216 Orteronel vs Bicalutamide With ADT for Metastatic Hormone-Sensitive Prostate Cancer - The ASCO Post [[ascopost.com](https://ascopost.com)]
- 15. Is still there a place for orteronel in management of prostate cancer? Data from a literature based meta-analysis of randomized trials - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 16. Comparing the clinical efficacy of abiraterone acetate, enzalutamide, and orteronel in patients with metastatic castration-resistant prostate cancer by performing a network meta-analysis of eight randomized controlled trials - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 17. Comparing the clinical efficacy of abiraterone acetate, enzalutamide, and orteronel in patients with metastatic castration-resistant prostate cancer by performing a network meta-analysis of eight randomized controlled trials - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 18. Orteronel fails to improve overall survival in metastatic prostate cancer: Study [[medicaldialogues.in](https://medicaldialogues.in)]
- 19. [medpagetoday.com](https://medpagetoday.com) [[medpagetoday.com](https://medpagetoday.com)]
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